1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol
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Overview
Description
1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol is a complex organic compound that features a combination of furan, triazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol typically involves multiple steps. One common approach is to start with the preparation of the furan and triazole intermediates, followed by their coupling with the naphthalene derivative.
Preparation of Furan Intermediate: The furan ring can be synthesized through the catalytic transformation of biomass-derived compounds such as 5-hydroxymethylfurfural.
Preparation of Triazole Intermediate: The triazole ring is often synthesized via the reaction of thiosemicarbazide with appropriate aldehydes or ketones under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The triazole ring can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the triazole ring.
Substitution: Nitrated or sulfonated naphthalene derivatives.
Scientific Research Applications
1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-[[5-(Dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-1-(4-methylpiperazin-1-yl)-2-nitroethenamine
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
Uniqueness
1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol is unique due to its combination of furan, triazole, and naphthalene moieties, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H23N5O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-4-(4-methylpiperazin-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C22H23N5O2S/c1-25-9-11-27(12-10-25)17-14-18(28)20(16-7-4-3-6-15(16)17)30-22-24-23-21(26(22)2)19-8-5-13-29-19/h3-8,13-14,28H,9-12H2,1-2H3 |
InChI Key |
YSFORVZZBYAVET-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C3=CC=CC=C32)SC4=NN=C(N4C)C5=CC=CO5)O |
Origin of Product |
United States |
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